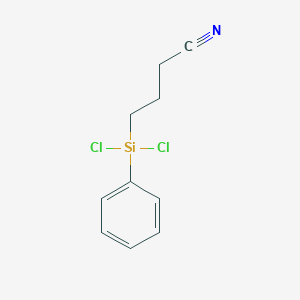

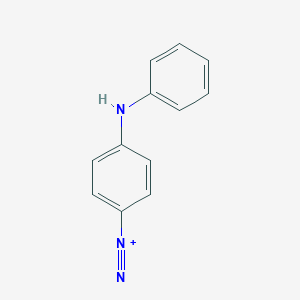

![molecular formula C12H10N2O3 B090921 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 15596-57-3](/img/structure/B90921.png)

4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Übersicht

Beschreibung

Synthesis Analysis

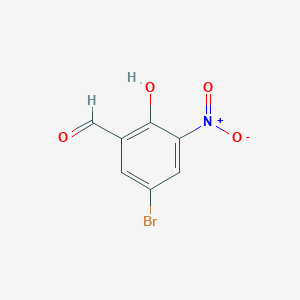

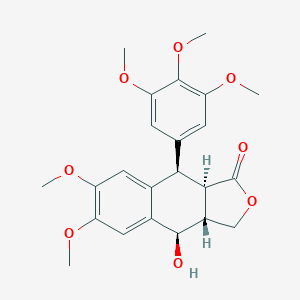

The synthesis of related quinonic compounds typically involves reactions with various reagents in a basic medium. For instance, one study describes the synthesis of a similar compound by reacting benzil with 1,3-dihydroxybenzene in a basic medium . Another study reports the synthesis of a quinone imine derivative, which could provide insights into the synthesis of 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the molecular and crystal structures of related compounds. For example, the molecular and crystal structures of a 4'-hydroxy derivative of a similar compound were determined, revealing an asymmetric chair conformation of the cyclohexanone ring and the presence of hydrogen bonds in the crystal structure . These findings can help understand the molecular structure of the compound of interest.

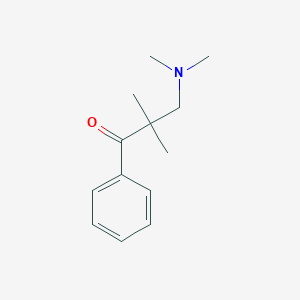

Chemical Reactions Analysis

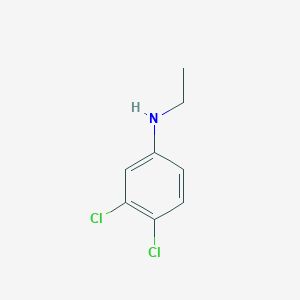

The compound under study is likely to undergo various chemical reactions. Research has shown that similar quinone imines react with aromatic amines according to a 1,8-addition pattern, which is influenced by the electron-donating and electron-withdrawing properties of the substituents . Another study found that a quinone imine reacted with propan-1-amine to form a triazole ring under mild conditions . These studies suggest that 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one could also participate in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinonic compounds are influenced by their molecular structure. Solvatochromicity, a property where a compound shows visibly distinct color differences in different solvents, has been observed in a related compound . Electrochemical studies have also been conducted to understand the redox behavior of similar compounds, which can shed light on the electrochemical properties of the compound . Additionally, the interaction with hydroxyl radicals and the subsequent oxidation reactions have been studied, providing information on the reactivity of the compound with reactive oxygen species .

Wissenschaftliche Forschungsanwendungen

Cyclohexene Oxidation and Its Applications

Cyclohexene and its derivatives, including cyclohexa-2,5-dien-1-one structures, are pivotal in the chemical industry due to their roles as intermediates. Controllable and selective oxidation of cyclohexene can yield valuable products like adipic acid, cyclohex-2-en-1-one, and others, used across various industries. These reactions are of significant interest due to their application in synthesizing industrially relevant intermediates, offering paths to synthetically valuable products for both academic and industrial applications. Recent advances focus on the development of selective oxidation processes, demonstrating the potential for fine-tuning reactions to achieve desired products efficiently (Cao et al., 2018).

Antioxidant Activity and Therapeutic Potential

Compounds with hydroxyphenyl groups, similar in structural motifs to the one , have been extensively studied for their antioxidant properties. Naringenin, a flavonoid with a hydroxyphenyl component, exemplifies the profound therapeutic potential across a range of disorders, including neurological, cardiovascular, and metabolic diseases. Its effectiveness is attributed to its anti-inflammatory and antioxidant effects, hinting at the broad utility of hydroxyphenyl-containing compounds in pharmaceutical development (Rani et al., 2016).

Signaling and Cell Function

The bioactive compound 4-Hydroxy-2,3-nonenal (HNE), derived from lipid peroxidation, shares structural similarities with hydroxyphenyl compounds, demonstrating significant biological activity. HNE is involved in modulating various cellular processes, including signal transduction, gene expression, and cell differentiation. Studies suggest that compounds like HNE can act as signaling molecules, influencing cell behavior in both normal and pathological conditions, thereby underscoring the importance of hydroxyphenyl derivatives in studying cellular mechanisms and potential therapeutic interventions (Dianzani et al., 1999).

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl)-(4-hydroxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-5-1-9(2-6-11)13-14(17)10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVDNSCCCADAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292792 | |

| Record name | 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

CAS RN |

15596-57-3 | |

| Record name | NSC85549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIHYDROXYAZOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.